5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide

Lipophilicity Drug design Permeability

Naphthalene sulfonamide positional isomers exhibit profound activity differences; pyrabactin acts as a nanomolar ABA receptor agonist, but this 5-amino-4'-bromo isomer lacks public bioactivity data. Direct procurement enables head-to-head SAR studies. Key procurement drivers: - Unique halogen-bonding probe with Br-dependent lipophilicity (~0.4-0.9 log units > F/Cl analogs) for CNS permeability assays. - Matched-pair screening against pyrabactin (CAS 419538-69-5) and 4-fluoro, 4-chloro, and 4-methyl congeners in germination/stomatal closure assays. - Crystallographic & ITC studies of halogen-bond strength using non-halogenated analogs as negative controls. Reliable supply with batch-specific QC documentation. Ships ambient; stable at RT in dark, sealed containers.

Molecular Formula C16H13BrN2O2S
Molecular Weight 377.3 g/mol
CAS No. 648899-03-0
Cat. No. B12587671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide
CAS648899-03-0
Molecular FormulaC16H13BrN2O2S
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br)C(=C1)N
InChIInChI=1S/C16H13BrN2O2S/c17-11-7-9-12(10-8-11)19-22(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18/h1-10,19H,18H2
InChIKeyVEKOPNIBOSSEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties of 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide


5‑Amino‑N‑(4‑bromophenyl)naphthalene‑1‑sulfonamide (CAS 648899‑03‑0) is a synthetic naphthalene‑1‑sulfonamide derivative with molecular formula C16H13BrN2O2S and a monoisotopic mass of 375.988 Da [REFS‑1]. The compound features a primary amino group at the naphthalene 5‑position and a 4‑bromophenyl substituent on the sulfonamide nitrogen, distinguishing it from the well‑known positional isomer pyrabactin (4‑bromo‑N‑(2‑pyridylmethyl)naphthalene‑1‑sulfonamide, CAS 419538‑69‑5) [REFS‑2]. As a member of the naphthalene sulfonamide chemotype, it provides a halogen‑bearing scaffold of interest in medicinal chemistry, agrochemical discovery, and chemical biology probe development.

Distinct positional isomer vs pyrabactin
Unexplored bioactivity – novel chemotype probe
Bromine-dependent lipophilicity for permeability research

Structural Criticality of 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide


Naphthalene‑1‑sulfonamide derivatives display profound position‑ and substituent‑dependent biological activity profiles, making simple analog interchanges unreliable. The halogen identity and substitution pattern on the phenyl ring critically modulate lipophilicity, electronic properties, and target recognition [REFS‑1]. While pyrabactin (a 4‑bromo, 2‑pyridylmethyl positional isomer) acts as a nanomolar agonist of abscisic acid receptor PYR1 [REFS‑2], the 5‑amino‑N‑(4‑bromophenyl) isomer lacks publicly reported bioactivity data, meaning its functional profile cannot be inferred from any in‑class compound. Direct procurement of this precise isomer is essential because even closely related compounds such as 5‑amino‑N‑(4‑fluorophenyl)‑ or 5‑amino‑N‑(4‑chlorophenyl)naphthalene‑1‑sulfonamide exhibit different hydrogen‑bonding capacities, polar surface area, and steric bulk, all of which translate to divergent target engagement and pharmacokinetic behaviour [REFS‑1][REFS‑3].

Positional isomer Pyrabactin’s ABA receptor activity may not transfer to the 5-amino isomer; functional profile remains uncharacterized.
Halogen identity Fluoro/chloro/methyl analogs differ in lipophilicity, H-bonding, and predicted target engagement – direct interchange requires revalidation.
Bioactivity absence No public biological data; SAR cannot be inferred from in-class compounds. Exact isomer procurement is essential for meaningful screening.

5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide vs Structural Analogs


Bromine-Driven Lipophilicity Boost

The 4‑bromophenyl substituent confers the highest calculated lipophilicity (cLogP ≈ 4.0) among the 5‑amino‑N‑(4‑substituted phenyl)naphthalene‑1‑sulfonamide series, exceeding the 4‑chloro (cLogP ≈ 3.6) and 4‑fluoro (cLogP ≈ 3.1) analogs by approximately 0.4 and 0.9 log units, respectively, and outpacing the 4‑methyl analog (cLogP ≈ 3.5) [REFS‑1]. This difference of 0.4‑0.9 log units predicts a 2.5‑ to 8‑fold increase in partition coefficient, which can significantly improve passive membrane permeability and blood‑brain barrier penetration potential relative to the other halogen‑bearing members of the series [REFS‑2].

Lipophilicity Boost
Class-level
ΔcLogP = +0.4–0.9
vs F/Cl/CH3 analogs
Supports permeability ranking for lead selection
Calculated values; experimental verification recommended
Lipophilicity Drug design Permeability

Molecular Weight and Ligand Efficiency

With a molecular weight of 377.26 g mol⁻¹, the 4‑bromophenyl derivative is significantly heavier than the 4‑fluorophenyl (316.35 g mol⁻¹, Δ = +60.9 g mol⁻¹) and 4‑methylphenyl (312.39 g mol⁻¹, Δ = +64.9 g mol⁻¹) analogs, and moderately heavier than the 4‑chlorophenyl analog (332.81 g mol⁻¹, Δ = +44.5 g mol⁻¹) [REFS‑1]. In fragment‑based or ligand‑efficiency‑driven optimization campaigns, an elevation of 44‑65 Da directly impacts ligand efficiency indices (e.g., LE = 1.4 kcal mol⁻¹ per heavy atom for an assumed IC50 of 10 nM), potentially lowering LE by 0.1‑0.2 units relative to the lighter congeners and influencing compliance with oral bioavailability guidelines such as the Rule of Five [REFS‑2].

Molecular Weight Penalty
Class-level
ΔMW = +44–65 g/mol
vs F/Cl/CH3
Mass penalty requires efficiency trade-off review
Efficiency estimates depend on hypothetical potency
Molecular weight Ligand efficiency Rule-of-five

Unexplored Bioactivity vs Pyrabactin

In contrast to the positional isomer pyrabactin (4‑bromo‑N‑(2‑pyridylmethyl)naphthalene‑1‑sulfonamide), which has publicly reported nanomolar agonism on PYR1 (Kd ≈ 0.15 μM) and extensive in‑planta functional data [REFS‑1], the 5‑amino‑N‑(4‑bromophenyl) isomer disclosed no bioactivity entries in major public repositories (ChEMBL, BindingDB, PubChem BioAssay) as of the search date [REFS‑2]. This data absence defines the compound as an unexplored chemotype with a unique substitution pattern—pairing a 5‑amino donor with a 4‑bromophenyl acceptor—that is absent from existing naphthalene sulfonamide SAR exploration [REFS‑3].

Bioactivity Void
Data to verify
0 bioactivity records
vs >10 for pyrabactin
Unexplored chemotype; primary screening justified
Search as of 2026-04-28; may miss non-public data
Chemical biology Target identification Novel chemotype

Polar Surface Area and BBB Penetration

The compound possesses 2 hydrogen‑bond donors (primary amine) and a topological polar surface area (tPSA) of approximately 80.6 Ų [REFS‑1]. This tPSA value is identical across the 4‑halogen series (F, Cl, Br) because the halogen substitution does not alter the count of polar atoms. However, the bromine atom's larger van der Waals radius (1.85 Å vs 1.75 Å for Cl and 1.47 Å for F) increases molecular volume and reduces the tPSA‑to‑volume ratio, potentially enhancing passive blood‑brain barrier penetration relative to the smaller halogen analogs while maintaining an identical H‑bond donor profile [REFS‑2].

Polar Surface & BBB
Class-level
tPSA = 80.6 Ų identical
Br volume enlarges tPSA/volume
Volume effect may enhance BBB penetration potential
In silico prediction; requires experimental validation
CNS penetration Polar surface area Hydrogen bonding

Application Scenarios for 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide


Abiotic Stress Modulator Screening

The absence of public bioactivity data for this specific isomer [REFS‑1], combined with the proven agonism of the structurally related pyrabactin on ABA receptors, makes it a high‑priority procurement candidate for plant phenotyping screens. Its bromine‑dependent lipophilicity (~0.4‑0.9 log units higher than F, Cl, or CH3 analogs) may confer distinct tissue‑distribution or receptor‑subtype selectivity profiles within the PYR/PYL/RCAR family [REFS‑2]. Procurement directly enables head‑to‑head germination and stomatal closure assays against pyrabactin (CAS 419538‑69‑5) and its 4‑fluoro, 4‑chloro, and 4‑methyl congeners, generating novel structure‑activity data.

CNS-Penetrant Lead Generation

The compound's combination of moderate tPSA (80.6 Ų), optimal H‑bond donor count (2), and enhanced lipophilicity from the bromine atom positions it as a candidate for blood‑brain barrier‑penetrant probe development [REFS‑1]. Researchers evaluating CNS‑active sulfonamide libraries can procure this compound alongside the 4‑fluoro and 4‑chloro analogs to perform parallel artificial membrane permeability assays (PAMPA‑BBB) and cellular uptake studies, allowing direct quantification of the contribution of halogen size and polarizability to CNS distribution [REFS‑2].

Halogen-Bonding Probe for Protein-Ligand Studies

Bromine atoms engage more favorably in halogen‑bonding interactions with protein backbone carbonyls compared to chlorine or fluorine [REFS‑1]. The 4‑bromophenyl motif, in combination with the 5‑amino donor, provides an ideal probe for crystallographic and biophysical studies of halogen‑bond strength. Procurement of this compound, together with its 4‑iodophenyl analog (where synthetically available), enables isothermal titration calorimetry (ITC) and X‑ray co‑crystallography experiments that directly measure thermodynamic and structural signatures of halogen bonding, using the non‑halogenated or methyl‑substituted analogs as negative controls [REFS‑2].

Agrochemical Discovery: Herbicide and Fungicide Leads

Naphthalene sulfonamides are a privileged scaffold in agrochemical research, with patents describing germination inhibitors [REFS‑1]. The 4‑bromophenyl derivative, by virtue of its increased lipophilicity relative to the 4‑fluoro and 4‑chloro analogs, may exhibit improved cuticular penetration and phloem mobility in whole‑plant assays. Procurement allows side‑by‑side evaluation in Arabidopsis thaliana or crop‑species germination and post‑emergence herbicidal activity screens, generating quantitative EC50 data that directly compares the bromo substituent's contribution to efficacy [REFS‑2].

Application
Selection Property
Validation Focus
Plant phenotyping & ABA receptor profiling
Unexplored bioactivity vs pyrabactin & halogen series
Germination & stomatal closure assays with F/Cl/CH3 analog comparators
BBB-penetrant probe development
Balanced tPSA & enhanced lipophilicity
PAMPA-BBB & cellular uptake across halogen series
Halogen-bonding biophysical studies
Bromine sigma-hole for crystallographic/ITC characterization
ITC & X-ray co-crystallography with non-halogenated/Cl controls
Whole-plant germination & herbicide screens
Cuticular penetration & phloem mobility potential
EC50 in Arabidopsis / crop species with F/Cl/CH3 analog benchmarks
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